molecular formula C24H18F3NO4 B1332948 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid CAS No. 959579-81-8

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Katalognummer: B1332948
CAS-Nummer: 959579-81-8
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: YAHKXQSXDLBLDX-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid” (CAS: 959579-81-8) is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C24H18F3NO4, with a molecular weight of 441.40 g/mol . The compound features a 2,4,5-trifluorophenyl side chain, which enhances its electronic and steric properties, making it valuable in drug discovery for optimizing target interactions. It is stored at 2–8°C under dry conditions and is classified as a laboratory chemical with hazards including acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKXQSXDLBLDX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, commonly referred to as Fmoc-Trp(Trifluoro)-OH, is a synthetic compound notable for its potential applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino acid functionalities during coupling reactions. The presence of a trifluorophenyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Property Value
Molecular Formula C₁₆H₁₃F₃N₁O₃
Molecular Weight 267.28 g/mol
CAS Number 954147-35-4
DrugBank Accession DB07240

While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures often exhibit significant pharmacological activities. These include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Antiproliferative Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Biological Activity

Research indicates that this compound may possess various biological activities:

  • Antimicrobial Activity : Compounds with fluorenyl groups have shown potential against bacterial strains such as E. coli and Staphylococcus aureus .
  • Antitumor Properties : Studies suggest that fluorenone derivatives can act as topoisomerase inhibitors, which are crucial in cancer treatment .
  • Peptide Synthesis Utility : The Fmoc group facilitates the synthesis of peptides with enhanced stability and bioactivity .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • A study on 9-fluorenone derivatives indicated that introducing linear alkyl groups significantly improved antiproliferative activity compared to bulky groups .
  • Research on 3-(9H-fluoren-9-yl)pyrrolidine derivatives showed promising results as inhibitors of Mycobacterium tuberculosis, indicating potential for developing new antibiotics .

Safety and Toxicity

Toxicological assessments have indicated that while the compound has low acute toxicity (LD50 values suggest safety at certain concentrations), it is essential to evaluate its safety profile through comprehensive studies .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

The Fmoc group is widely employed as a protective group for amino acids during peptide synthesis. The ability to selectively deprotect the Fmoc group under mild conditions allows for efficient assembly of complex peptides. This compound can serve as a building block for synthesizing peptides that exhibit biological activity against various targets.

2.2 Drug Development

Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid are integral in developing drugs targeting specific proteins or pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of peptide-based drugs.

Case Studies

Several studies highlight the applications of this compound in drug design and synthesis:

StudyFindings
1. Synthesis of Antimicrobial Peptides Researchers synthesized a series of peptides incorporating this compound to evaluate their antimicrobial properties against resistant bacterial strains. The results indicated enhanced activity compared to traditional peptides .
2. Targeting Cancer Cells A study explored the use of this compound in creating peptide conjugates that selectively target cancer cells. The trifluorophenyl moiety was found to improve binding affinity to tumor-associated antigens .
3. Neuroprotective Peptides Research demonstrated that peptides synthesized using this compound exhibited neuroprotective effects in cellular models of neurodegeneration, suggesting potential therapeutic applications in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a family of Fmoc-protected amino acids with varying aromatic substituents. Key structural analogs include:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid: Differs by having four fluorine atoms on the phenyl ring, increasing electronegativity and steric bulk compared to the target’s trifluoro substitution .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984): Replaces fluorine with a 2-methylphenyl group, reducing electronegativity but enhancing hydrophobicity .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid (CS-0099834): Features a difluoromethyl group, balancing hydrophobicity and electronic effects .

Physicochemical Properties

  • Molecular Weight : The target compound (441.40 g/mol) is heavier than analogs like HY-W010984 (401.45 g/mol) due to fluorine’s atomic mass .
  • Storage : Most analogs require low-temperature storage (e.g., HY-W010984 at -20°C), whereas the target compound is stable at 2–8°C .

Hazard Profiles

Most analogs share similar hazards (e.g., H302, H315, H319) due to the Fmoc group and reactive carboxylate . However, thiophene-containing derivatives (e.g., BD1467) include additional H332 (harmful if inhaled) .

Data Tables

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Substituent Storage Key Hazards
(S)-2-...3-(2,4,5-trifluorophenyl)propanoic acid (Target) 959579-81-8 C24H18F3NO4 441.40 2,4,5-Trifluorophenyl 2–8°C H302, H315, H319, H335
(S)-2-...3-(2,3,5,6-tetrafluorophenyl)propanoic acid Not available C24H17F4NO4 ~455.39 (calculated) 2,3,5,6-Tetrafluorophenyl Not specified Not specified
(S)-2-...3-(o-tolyl)propanoic acid (HY-W010984) 211637-75-1 C25H23NO4 401.45 o-Tolyl -20°C H302, H315, H319, H335
(S)-2-...3-(thiophen-3-yl)propanoic acid (BD1467) 186320-06-9 C22H19NO4S 393.46 Thiophen-3-yl Not specified H302, H315, H319, H332, H335
(S)-2-...3-(3-(prop-2-yn-1-yloxy)phenyl)propanoic acid (GB51711) 1454817-57-2 C27H23NO5 441.48 3-(Prop-2-yn-1-yloxy)phenyl 2–8°C (N2) Not specified

Research Findings

  • Peptidomimetic Synthesis : Fluorinated analogs like the target compound are critical in β-catenin/T-cell factor inhibitor development. The trifluorophenyl group enhances hydrophobic interactions with protein targets .
  • Antiviral Applications: In HIV-1 entry inhibitor studies, fluorine substituents improved metabolic stability and binding kinetics compared to non-fluorinated analogs .
  • Heterocyclic Derivatives : Thiophene-containing analogs (e.g., BD1467) demonstrate unique electronic properties, enabling applications in conjugated systems .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid in laboratory settings?

The synthesis typically involves sequential Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling with a trifluorophenyl-containing precursor. Key steps include:

  • Amino acid activation : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt or HOAt to activate the carboxylic acid group .
  • Fmoc protection : Reaction with Fmoc-Cl under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) or DMF .
  • Trifluorophenyl incorporation : Suzuki-Miyaura coupling or direct substitution on pre-functionalized aromatic rings, requiring Pd catalysts and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity yields .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Analytical techniques :
    • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) to monitor purity (>95% recommended) .
    • NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm; trifluorophenyl protons as distinct multiplets) .
    • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at ~500–550 Da) .
  • Handling : Store intermediates under argon to prevent oxidation and hydrolysis .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
  • Spill management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
  • Emergency protocols : For accidental ingestion, rinse mouth with water (do not induce vomiting) and seek medical attention (H302 hazard) .

Advanced Research Questions

Q. What strategies can optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

  • Activation reagents : Replace traditional HOBt with OxymaPure®/DIC systems to reduce racemization and improve coupling rates .
  • Solvent selection : Use DMF with 0.1 M Hünig’s base to enhance solubility of Fmoc-protected intermediates .
  • Microwave-assisted synthesis : Apply controlled microwave heating (50°C, 30 min) to accelerate coupling steps while maintaining stereochemical integrity .
  • Real-time monitoring : Employ Kaiser test or FTIR (amide I band at ~1650 cm⁻¹) to confirm completion of each coupling cycle .

Q. How do discrepancies in spectroscopic data (e.g., NMR, IR) for this compound arise, and how should they be resolved?

  • Common issues :
    • Impurity signals : Residual solvents (e.g., DMF at δ 2.7–2.9 ppm) or unreacted starting materials .
    • Stereochemical drift : Racemization during synthesis detected via chiral HPLC or polarimetry .
  • Solutions :
    • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
    • Deuterated solvent exchange : Re-dissolve in DMSO-d₆ for NMR to suppress unwanted proton signals .
    • Cross-validation : Compare IR carbonyl stretches (e.g., Fmoc C=O at ~1720 cm⁻¹) with computational models (DFT calculations) .

Q. What are the implications of fluorinated aromatic substituents on the compound's biological activity and pharmacokinetics?

  • Enhanced binding affinity : The 2,4,5-trifluorophenyl group increases hydrophobic interactions with target proteins (e.g., enzyme active sites) and improves metabolic stability .
  • Electron-withdrawing effects : Fluorine atoms modulate pKa of adjacent functional groups, enhancing solubility in physiological buffers (pH 7.4) .
  • In vivo studies : Fluorine’s isotopic properties (¹⁹F NMR) enable non-invasive tracking of drug distribution in animal models .

Q. How can researchers address low yields in the final deprotection step of Fmoc-group removal?

  • Deprotection conditions :
    • Reagent optimization : Use 20% piperidine in DMF (v/v) for 30 min at 25°C; avoid prolonged exposure to prevent side reactions .
    • Alternative bases : DBU (1,8-diazabicycloundec-7-ene) in DCM for acid-sensitive derivatives .
  • Troubleshooting :
    • Monitor deprotection via UV-Vis (loss of Fmoc absorbance at 301 nm).
    • For incomplete removal, repeat the step or introduce scavengers (e.g., thiophenol) to quench residual Fmoc-carbonate byproducts .

Methodological Considerations

  • Data contradiction analysis : When conflicting bioactivity results arise (e.g., IC₅₀ variations), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch variability in compound purity .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis requires optimization of exothermic reactions (e.g., Fmoc protection) and solvent recovery systems to maintain cost efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.